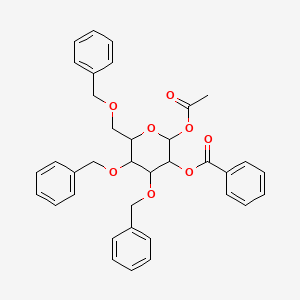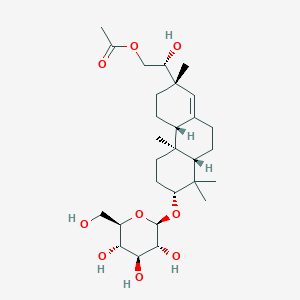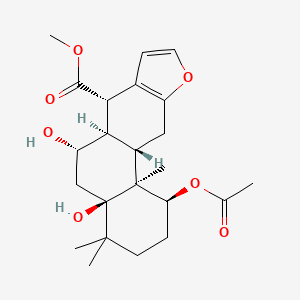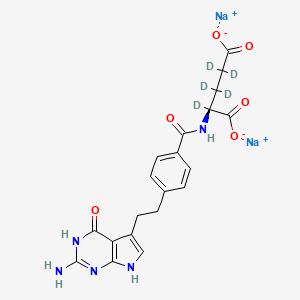
Serrin A
Übersicht
Beschreibung
Serrin A is a natural diterpenoid compound isolated from the aerial parts of the plant Isodon serra. This compound belongs to the ent-kaurene diterpenoid family and is known for its immunosuppressive properties . Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects .
Wissenschaftliche Forschungsanwendungen
Serrin A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of novel diterpenoid derivatives with potential therapeutic applications.
Biology: The compound is studied for its immunosuppressive effects and its ability to modulate immune responses.
Medicine: this compound and its derivatives are investigated for their potential use in treating autoimmune diseases and inflammatory conditions.
Wirkmechanismus
Target of Action
Serrin A is an immunosuppressive ent-kaurene diterpenoid
Mode of Action
As an immunosuppressive agent, it may interact with immune cells or proteins to modulate immune responses
Result of Action
As an immunosuppressive agent, it may modulate immune responses at the molecular and cellular levels . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Serrin A involves several steps, starting from simpler diterpenoid precursors. The synthetic route typically includes the formation of the core diterpenoid structure followed by specific functional group modifications to achieve the final structure of this compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources, particularly the plant Isodon serra. The extraction process involves harvesting the aerial parts of the plant, followed by solvent extraction and purification using techniques such as chromatography. The purified compound is then subjected to quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Serrin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Vergleich Mit ähnlichen Verbindungen
Serrin A is part of the ent-kaurene diterpenoid family, which includes several other compounds with similar structures and biological activities. Some of the similar compounds include:
- Serrin K
- Xerophilusin XVII
- Enanderianin Q
- Enanderianin R
Comparison:
- This compound vs. Serrin K: Both compounds exhibit immunosuppressive properties, but this compound has a unique hydroxyl group that may contribute to its distinct biological activity.
- This compound vs. Xerophilusin XVII: Xerophilusin XVII has a different lactone ring structure, which may affect its biological activity compared to this compound.
- This compound vs. Enanderianin Q and R: These compounds have similar core structures but differ in their functional groups, leading to variations in their biological effects .
This compound stands out due to its specific functional groups and unique biological activities, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
(1S,4S,8R,9R,12R,13S,16R)-9-ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c1-5-26-17-15-20(3,4)9-8-14-22(15,19(25)28-17)13-7-6-12-10-21(13,18(24)27-14)16(23)11(12)2/h12-15,17,19,25H,2,5-10H2,1,3-4H3/t12-,13-,14+,15-,17-,19?,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOLCBRZEMRXHS-BGPRIOEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2C(CCC3C2(C4CCC5CC4(C(=O)C5=C)C(=O)O3)C(O1)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@H]2[C@@]3([C@@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O[C@H]3CCC2(C)C)C(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,6-O-Dibenzyl-2-deoxy-2-acetamido-4-O-(2-O-benzoyl-3,4,5-O-tribenzyl-β-D-galactopyranosyl]-β-D-gluc](/img/new.no-structure.jpg)




